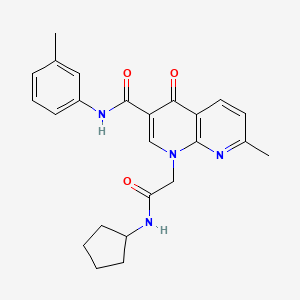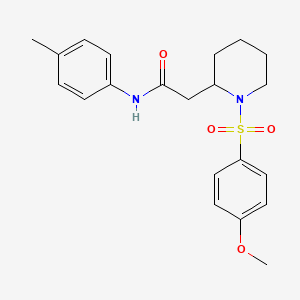
2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyphenylacetic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group. It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyphenylacetic acid shows a coplanar ring system. The evidence supports that it exerts its activity via penetration of the bacterial cell membranes, thereby causing depolarisation, rupture of membranes, subsequent leakage of cellular contents and cell death .
Chemical Reactions Analysis
The absence of emission can be explained by a fast proton transfer from the OH group to the nitrogen atoms of the pyrimidine ring to yield an excited tautomer .
Physical And Chemical Properties Analysis
2-Hydroxyphenylacetic acid appears as a beige powder. The melting point is between 145 - 147 °C .
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), are explored for their potential as photolabile protecting groups. BHQ shows greater single-photon quantum efficiency compared to other esters and has enough sensitivity for multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make it useful as a caging group for biological messengers, indicating a new avenue for controlled release of bioactive molecules upon light activation (Fedoryak & Dore, 2002).
C-H Bond Functionalization
Research into auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives reveals that compounds related to 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid can be used as substrates. This method allows for selective monoarylation of primary sp3 C-H bonds and alkylation of both sp3 and sp2 C-H bonds, demonstrating the chemical versatility and functional group tolerance of these compounds (Shabashov & Daugulis, 2010).
Luminescent Materials
The study of 4,8-Dihydroxyquinoline-2-carboxylic acid, a derivative, reveals its ability to serve as a tridentate ligand in complexation with NH4VO3, leading to the synthesis of cis-dioxovanadium(V) complexes. These complexes exhibit interesting packing arrangements in their crystal structure, creating channel cavities occupied by water molecules. This structural feature could be of interest for the development of luminescent materials or catalysts (Moriuchi et al., 2007).
Supramolecular Chemistry
8-Hydroxyquinoline derivatives form robust lamellar structures in combination with pyromellitic acid, illustrating the potential of these compounds in constructing extended supramolecular networks. Such frameworks could find applications in materials science, particularly in the design of novel molecular architectures (Wang et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-5-4-7-11-13(17(20)21)9-14(18-16(10)11)12-6-2-3-8-15(12)19/h2-9,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYPLHNZZASFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(2,3-Dihydro-1H-inden-2-yl)ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2642468.png)
![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2642470.png)
![N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642471.png)
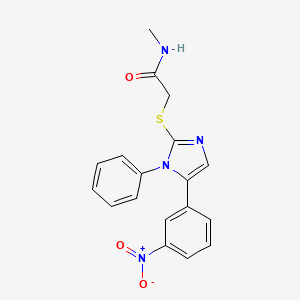
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2642474.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide](/img/structure/B2642476.png)
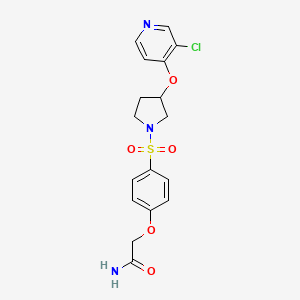
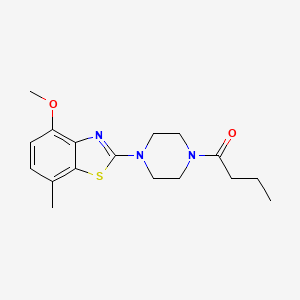

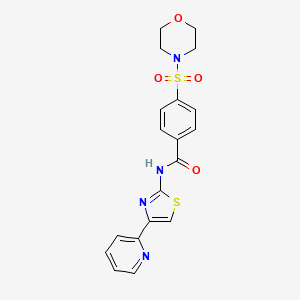
![9-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2642483.png)
